![molecular formula C25H22F3IO6 B11829811 (3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate” is a complex organic molecule featuring multiple functional groups, including a benzoate ester, a cyclopentafuran ring, and a phenoxy group with iodine and trifluoromethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the cyclopentafuran ring: This could be achieved through a Diels-Alder reaction followed by ring closure.
Introduction of the benzoate ester: This step might involve esterification of the hydroxyl group with benzoic acid or its derivatives.
Addition of the phenoxy group: This could be done through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with an appropriate leaving group.
Introduction of iodine and trifluoromethyl groups: These substituents can be added via halogenation and trifluoromethylation reactions, respectively.
Industrial Production Methods
Industrial production would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond in the butenyl chain can be reduced to a single bond.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of azides or other substituted products.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for more complex molecules in organic synthesis.
Biology
Medicine
Possible use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Applications in material science, such as the development of new polymers or coatings with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-chloro-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
- (3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-bromo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Uniqueness
The presence of the iodine atom and the trifluoromethyl group makes this compound unique, potentially offering distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C25H22F3IO6 |
|---|---|
Poids moléculaire |
602.3 g/mol |
Nom IUPAC |
[(3aS,4S,5S,6aR)-4-[(E)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
InChI |
InChI=1S/C25H22F3IO6/c26-25(27,28)15-6-9-19(29)22(10-15)33-13-16(30)7-8-17-18-11-23(31)34-21(18)12-20(17)35-24(32)14-4-2-1-3-5-14/h1-10,16-18,20-21,30H,11-13H2/b8-7+/t16?,17-,18-,20-,21+/m0/s1 |
Clé InChI |
RBFJGAPYSPEOGG-YUCSGQRVSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C/C(COC4=C(C=CC(=C4)C(F)(F)F)I)O |
SMILES canonique |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=C(C=CC(=C4)C(F)(F)F)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)
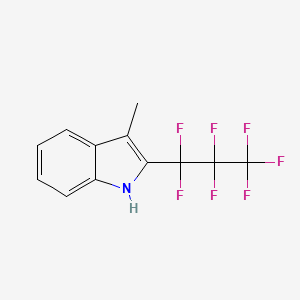
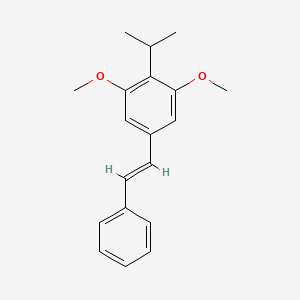
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)
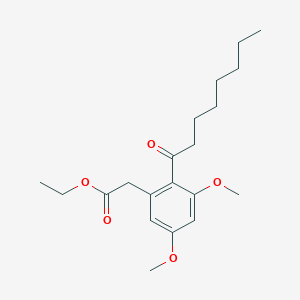
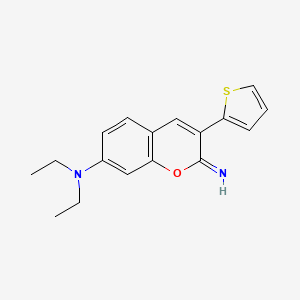
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
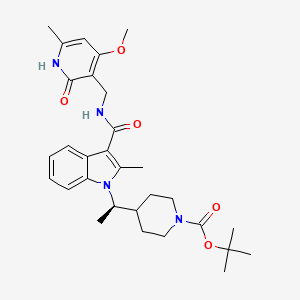
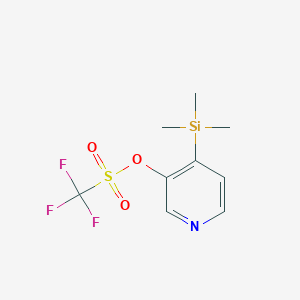
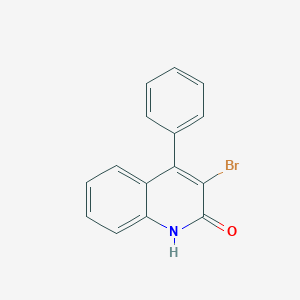
![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)

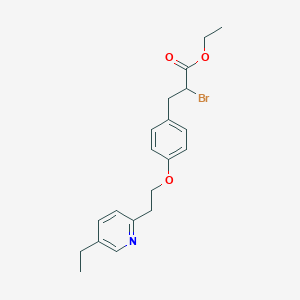
![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
